molecular formula C11H7FN2O3 B1489375 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1421311-74-1

6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B1489375
M. Wt: 234.18 g/mol
InChI Key: VUUIGXSBMCAUNP-UHFFFAOYSA-N
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Description

The compound is a pyridazine derivative with a carboxylic acid group and a fluorophenyl group attached. Pyridazine is a basic aromatic ring with two nitrogen atoms. The presence of the fluorophenyl group suggests that the compound could have interesting chemical properties due to the electronegativity of the fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic pyridazine ring. The fluorophenyl group would add some electron density to the molecule, which could affect its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, carboxylic acids can participate in condensation reactions to form amides, esters, and anhydrides .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be solid at room temperature. The presence of the carboxylic acid group suggests that it would be somewhat polar and could therefore form hydrogen bonds .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesis and Antibacterial Activity

    The antibacterial activities of pyridonecarboxylic acids and their analogues, including fluoroquinolone-based compounds, have been extensively studied. One study focused on the synthesis and structure-activity relationships of 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid and its analogues, demonstrating the influence of electron densities on the oxygen atoms of 3-carboxyl and 4-oxo groups on antibacterial activity in vitro (Mu, Guo, & Zhang, 1989).

  • Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds

    Another research synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated their antifungal and antibacterial activities, establishing a methodological basis for developing potential antibacterial agents (Patel & Patel, 2010).

Potential Anticancer Applications

  • Synthesis of Anticancer Intermediates

    Research on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights its significance as an intermediate for biologically active anticancer drugs. A rapid and efficient synthesis method was developed, contributing to the broader efforts in anticancer drug development (Zhang et al., 2019).

  • Cytotoxic and Antioxidant Evaluation

    Another study synthesized heterocyclic compounds for screening cytotoxic and antioxidant activities, providing insights into the development of potential therapeutic agents. The research underscores the versatility of fluoroquinolone derivatives in addressing various pathological conditions (Iosr, Kolanpaka, & Gade, 2015).

Safety And Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Carboxylic acids can be corrosive and irritating to the skin and eyes .

Future Directions

The study of new compounds is a key part of advancing science and medicine. This compound, with its combination of a pyridazine ring, a fluorophenyl group, and a carboxylic acid group, could have interesting chemical and biological properties that are worth exploring .

properties

IUPAC Name

3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIGXSBMCAUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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